4-(2-Methoxyphenyl)-2(3h)-thiazolone hydrazone
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Overview
Description
4-(2-Methoxyphenyl)-2(3h)-thiazolone hydrazone is a chemical compound that belongs to the class of thiazolone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-2(3h)-thiazolone hydrazone typically involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the thiazolone hydrazone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-2(3h)-thiazolone hydrazone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolone ring to thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the thiazolone moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolones. These products can exhibit different biological activities and properties, making them valuable for further research and applications.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Medicine: The compound’s biological activities suggest potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It can be used in the development of agrochemicals and as a precursor for functional materials
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-2(3h)-thiazolone hydrazone involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in critical biological processes, such as DNA replication and protein synthesis. Additionally, it can induce oxidative stress in cells, leading to apoptosis or cell death. The specific molecular targets and pathways depend on the biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2-Methoxyphenyl)-2(3h)-thiazolone hydrazone include other thiazolone derivatives and hydrazones, such as:
- 4-(2-Hydroxyphenyl)-2(3h)-thiazolone hydrazone
- 4-(2-Chlorophenyl)-2(3h)-thiazolone hydrazone
- 4-(2-Nitrophenyl)-2(3h)-thiazolone hydrazone .
Uniqueness
What sets this compound apart from its similar compounds is its unique combination of the methoxy group and the thiazolone hydrazone structure. This combination imparts distinct chemical and biological properties, such as enhanced solubility, stability, and specific biological activities. These unique features make it a valuable compound for further research and development in various scientific and industrial applications.
Properties
IUPAC Name |
[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-14-9-5-3-2-4-7(9)8-6-15-10(12-8)13-11/h2-6H,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFMGWJTFANYEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428311 |
Source
|
Record name | [4-(2-Methoxy-phenyl)-thiazol-2-yl]-hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299169-54-3 |
Source
|
Record name | [4-(2-Methoxy-phenyl)-thiazol-2-yl]-hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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